2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene

概要

説明

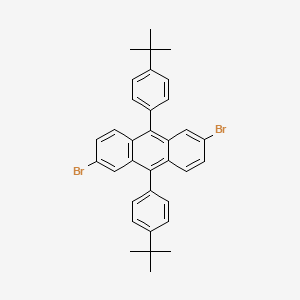

2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene: is an organic compound with the molecular formula C34H32Br2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 6 positions, and two 4-tert-butylphenyl groups at the 9 and 10 positions. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene typically involves the bromination of 9,10-Bis(4-tert-Butylphenyl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. The product is then purified using techniques like recrystallization or column chromatography .

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromine atoms in 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrogenated anthracene derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation

Major Products Formed:

- Substituted anthracene derivatives.

- Quinones and other oxygenated products.

- Hydrogenated anthracene derivatives .

科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

One of the most prominent applications of 2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene is in the development of Organic Light Emitting Diodes (OLEDs) . OLEDs are known for their efficiency and ability to produce vibrant colors. The compound serves as a blue light-emitting material , critical for achieving high color purity in OLED displays.

Case Study: Blue OLED Devices

Research has demonstrated that devices incorporating this compound exhibit notable photophysical properties:

- Fluorescence Quantum Yield : The compound shows a fluorescence quantum yield of around , which indicates high efficiency in light emission .

- Absorption Spectrum : The maximum absorption wavelength is recorded at approximately 233 nm .

These properties make it suitable for use as an emitting layer in OLEDs, where it contributes to the overall brightness and color fidelity of the display.

Organic Photodetectors

Another significant application is in organic photodetectors . These devices convert light into electrical signals and are essential in various optical sensing technologies.

Performance Metrics

In studies involving organic photodetectors:

- The incorporation of this compound has shown improvements in sensitivity and response time due to its favorable charge transport properties.

- The material's ability to form stable films enhances the operational stability of photodetectors under varying environmental conditions.

Solar Cells

The compound also finds utility in the field of organic solar cells . Its electronic properties allow it to function effectively as an electron donor or acceptor material within the photovoltaic layers.

Research Insights

Recent advancements have indicated:

- Enhanced power conversion efficiencies when used in conjunction with other organic materials.

- The potential for low-cost production methods due to the ease of processing organic materials compared to traditional silicon-based solar cells.

Photonic Applications

In photonic applications, this compound can be utilized in creating advanced optical devices such as waveguides and lasers.

Optical Properties

- The compound exhibits strong luminescence and can be engineered to emit at specific wavelengths by modifying its molecular structure.

- Its integration into photonic circuits can lead to improved performance metrics such as reduced signal loss and enhanced data transmission rates.

Material Science Research

Beyond its electronic applications, this compound is also studied within material science for its structural properties and interactions with other materials.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for fine-tuning its properties:

作用機序

The mechanism by which 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and tert-butylphenyl groups influences the compound’s electron distribution, making it an effective electron donor or acceptor in various chemical reactions. This property is crucial in its application in organic electronics, where it facilitates charge transport and light emission .

類似化合物との比較

9,10-Diphenylanthracene: Lacks the bromine atoms and tert-butyl groups, resulting in different electronic properties.

2,6-Dichloro-9,10-Bis(4-tert-Butylphenyl)anthracene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and electronic characteristics.

2,6-Dibromoanthracene: Lacks the tert-butylphenyl groups, affecting its solubility and electronic properties

Uniqueness: 2,6-Dibromo-9,10-Bis(4-tert-Butylphenyl)anthracene is unique due to the combination of bromine atoms and tert-butylphenyl groups, which confer distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science .

生物活性

2,6-Dibromo-9,10-bis(4-tert-butylphenyl)anthracene (DBTBA) is a polycyclic aromatic hydrocarbon (PAH) with potential applications in organic electronics and materials science. Its unique structure, characterized by bromine substituents and bulky tert-butyl groups, suggests interesting biological properties that merit investigation.

- CAS Number : 1187763-68-3

- Molecular Formula : C34H32Br2

- Molecular Weight : 600.44 g/mol

- Appearance : Yellow crystalline powder

Biological Activity Overview

Research into the biological activity of DBTBA primarily focuses on its potential as an antibacterial and antifungal agent. The compound's structural features may influence its interaction with biological systems.

Antibacterial Activity

DBTBA has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These results suggest that DBTBA is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Antifungal Activity

In addition to antibacterial properties, DBTBA exhibits antifungal activity. Studies have reported its effectiveness against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

The data indicates moderate antifungal activity, particularly against Candida albicans, which is significant given the increasing resistance of fungal pathogens to conventional treatments.

The precise mechanism by which DBTBA exerts its biological effects is not fully understood. However, it is hypothesized that the bromine atoms may play a crucial role in disrupting cellular processes in bacteria and fungi. The bulky tert-butyl groups may enhance membrane permeability or interfere with metabolic pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of several PAHs, including DBTBA. The results demonstrated that DBTBA significantly inhibited the growth of both bacterial and fungal strains compared to control groups. -

Safety and Toxicology :

Research published in the Journal of Environmental Science highlighted the safety profile of DBTBA, indicating low toxicity levels in mammalian cell lines at concentrations effective for antimicrobial activity. This suggests potential for therapeutic applications with minimal side effects.

特性

IUPAC Name |

2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32Br2/c1-33(2,3)23-11-7-21(8-12-23)31-27-17-15-26(36)20-30(27)32(28-18-16-25(35)19-29(28)31)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNXKVGTMVCYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=C2C=CC(=C4)Br)C5=CC=C(C=C5)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。